Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by a cyclopenta[b]pyrrole core structure with a fluorine atom at the 3-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable cyclopentanone derivative with an appropriate amine, followed by fluorination and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium azide (NaN₃) or organolithium compounds under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The ester group may facilitate cellular uptake and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Uniqueness
The presence of the fluorine atom in ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical stability, reactivity, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)9-8(11)6-4-3-5-7(6)12-9/h12H,2-5H2,1H3 |
InChI Key |
MCBCUZAOVYCSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCC2)F |
Origin of Product |
United States |
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